Cas no 1082844-32-3 (1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one)

1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one is a versatile intermediate in organic synthesis, particularly valued for its reactive chloromethyl group and piperidine scaffold. This compound serves as a key building block in pharmaceutical and agrochemical research, enabling the introduction of functionalized piperidine moieties into target molecules. Its structural features facilitate further derivatization, making it useful for the development of biologically active compounds. The chloromethyl group offers a reactive handle for nucleophilic substitution, while the acetylated nitrogen enhances stability and compatibility with various synthetic conditions. This compound is typically handled under controlled conditions due to its reactivity, ensuring optimal performance in multi-step synthetic routes.
1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one structure
1082844-32-3 structure
Product Name:1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one
CAS No:1082844-32-3
MF:C8H14ClNO
MW:175.655861377716
CID:2155911
PubChem ID:63392794
Update Time:2025-05-20

1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Chloromethyl-piperidin-1-yl)-ethanone
    • 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one
    • 1-(3-(Chloromethyl)piperidin-1-yl)ethanone
    • AM90585
    • 1-(3-Chloromethylpiperidin-1-yl)ethanone
    • Inchi: 1S/C8H14ClNO/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6H2,1H3
    • InChI Key: GOEYLNUZBUKEDI-UHFFFAOYSA-N
    • SMILES: ClCC1CN(C(C)=O)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Topological Polar Surface Area: 20.3

1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
087490-1g
1-(3-Chloromethyl-piperidin-1-yl)-ethanone
1082844-32-3
1g
£526.00 2022-03-01
Chemenu
CM485392-1g
1-(3-(Chloromethyl)piperidin-1-yl)ethanone
1082844-32-3 97%
1g
$881 2022-09-04
Chemenu
CM485392-100mg
1-(3-(Chloromethyl)piperidin-1-yl)ethanone
1082844-32-3 97%
100mg
$227 2022-09-04
Chemenu
CM485392-250mg
1-(3-(Chloromethyl)piperidin-1-yl)ethanone
1082844-32-3 97%
250mg
$329 2022-09-04
TRC
C147486-100mg
1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one
1082844-32-3
100mg
$ 95.00 2022-06-06
TRC
C147486-500mg
1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one
1082844-32-3
500mg
$ 365.00 2022-06-06
TRC
C147486-1g
1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one
1082844-32-3
1g
$ 570.00 2022-06-06
Enamine
EN300-1266025-0.05g
1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one
1082844-32-3 90%
0.05g
$94.0 2023-07-09
Enamine
EN300-1266025-0.1g
1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one
1082844-32-3 90%
0.1g
$140.0 2023-07-09
Enamine
EN300-1266025-0.25g
1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one
1082844-32-3 90%
0.25g
$200.0 2023-07-09

Additional information on 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one

Comprehensive Overview of 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one (CAS No. 1082844-32-3)

1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one (CAS No. 1082844-32-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to in abbreviated forms such as chloromethyl piperidinyl ethanone, features a piperidine ring substituted with a chloromethyl group and an acetyl moiety. Its molecular formula, C8H14ClNO, highlights its potential as a versatile intermediate in synthetic chemistry.

The growing interest in 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one is driven by its applications in drug discovery and material science. Researchers are particularly intrigued by its role as a building block for N-heterocyclic compounds, which are pivotal in designing bioactive molecules. Recent trends in AI-driven drug discovery and computational chemistry have further amplified its relevance, as scientists leverage machine learning to predict its reactivity and optimize synthetic pathways.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one?" The answer lies in multi-step organic reactions, often involving the acylation of piperidine derivatives followed by chloromethylation. Another common query is: "How stable is this compound under different storage conditions?" Studies suggest that it should be stored in a cool, dry environment away from light to maintain its integrity.

From an industrial perspective, 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one is valued for its potential in creating high-performance polymers and specialty chemicals. Its chloromethyl group offers a reactive site for further functionalization, making it a candidate for crosslinking agents or catalysts. The compound’s compatibility with green chemistry principles is also under exploration, aligning with the global push for sustainable manufacturing practices.

In the context of pharmaceutical applications, this compound has been investigated for its utility in synthesizing central nervous system (CNS) drugs and enzyme inhibitors. Its piperidine scaffold is a common motif in medicinal chemistry, often associated with improved bioavailability and target specificity. Researchers are also examining its potential in prodrug development, where its derivatives could enhance drug delivery efficiency.

For analytical chemists, 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one presents interesting challenges and opportunities. Techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to characterize its purity and stability. The compound’s spectral data is often shared in open-access databases, supporting collaborative research efforts.

As the demand for custom synthesis and tailor-made intermediates grows, 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one stands out as a compound with broad utility. Its compatibility with modern flow chemistry techniques and microwave-assisted synthesis further enhances its appeal to chemists seeking efficient and scalable production methods.

In summary, 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one (CAS No. 1082844-32-3) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and synthetic chemistry. Its structural features and reactivity profile make it a valuable asset in both academic and industrial settings, while ongoing research continues to uncover new possibilities for its use.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD